

An In-depth Technical Guide to the Physicochemical Properties of Neuchromenin

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuchromenin is a microbial metabolite first isolated from the culture broth of Eupenicillium javanicum var. meloforme PFll81.[1] It has garnered interest in the scientific community for its biological activity, notably its ability to induce neurite outgrowth in PC12 cells.[1] This property suggests potential applications in neuroscience research and drug development for neurodegenerative disorders. Understanding the physicochemical properties of **Neuchromenin** is fundamental for its formulation, delivery, and interaction with biological systems. This guide provides a comprehensive overview of its known physicochemical characteristics, detailed experimental protocols for their determination, and an exploration of the signaling pathway associated with its primary biological function.

Physicochemical Properties

A summary of the key physicochemical properties of **Neuchromenin** is presented below. It is important to note that while some properties have been determined, others are based on computational predictions and are specified as such.



Property	Value	Source
Molecular Formula	C13H12O5	PubChem
Molecular Weight	248.23 g/mol	PubChem
CAS Number	180964-26-5	ChemicalBook[1]
Boiling Point	483.6 ± 45.0 °C (Predicted)	ChemicalBook[1], MySkinRecipes[2]
Density	1.51 ± 0.1 g/cm³ (Predicted)	ChemicalBook[1]
рКа	9.25 ± 0.40 (Predicted)	ChemicalBook[1]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	ChemFaces
Melting Point	Not available	

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of **Neuchromenin** are outlined below. These protocols are based on standard laboratory practices.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period to achieve equilibrium between the dissolved and undissolved solute. The concentration of the solute in the resulting saturated solution is then quantified.

Procedure:

 Preparation: Add an excess amount of Neuchromenin to a known volume of the desired solvent (e.g., DMSO) in a sealed glass vial.



- Equilibration: Agitate the vial at a constant temperature using a shaker or magnetic stirrer for 24-72 hours to ensure equilibrium is reached.
- Phase Separation: Centrifuge the vial to pellet the undissolved solid. Carefully filter the supernatant using a chemically inert syringe filter (e.g., PTFE) to obtain a clear, saturated solution.
- Quantification: Determine the concentration of Neuchromenin in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a standard curve.
- Reporting: Express the solubility in mg/mL or mol/L at the specified temperature.

Determination of Melting Point (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a useful indicator of purity.

Principle: A small amount of the solid sample is heated in a capillary tube at a controlled rate, and the temperature range over which the substance melts is observed.

Procedure:

- Sample Preparation: Ensure the **Neuchromenin** sample is dry and finely powdered.
- Loading: Pack a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
- Measurement: Place the capillary tube in a melting point apparatus.
- Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.
- Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting).
- Reporting: The melting point is reported as a temperature range.



pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a phenolic compound like **Neuchromenin**, the pKa of the hydroxyl groups is of particular interest.

Experimental Determination (Potentiometric Titration):

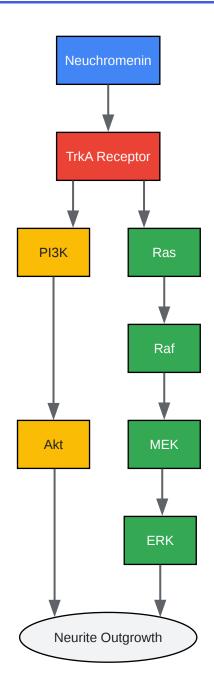
- Solution Preparation: Dissolve a precise amount of **Neuchromenin** in a suitable solvent mixture (e.g., water-methanol).
- Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
- Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is the pH at the half-equivalence point.

Computational Prediction: Due to the presence of phenolic hydroxyl groups, the pKa of **Neuchromenin** can be predicted using computational methods. Density Functional Theory (DFT) calculations with a suitable functional and basis set, combined with a continuum solvation model, can provide accurate pKa predictions for phenolic compounds.

Signaling Pathway

Neuchromenin is known to induce neurite outgrowth in PC12 cells, a well-established model for studying neuronal differentiation. This biological activity is characteristic of neurotrophic factors like Nerve Growth Factor (NGF). The signaling cascade initiated by NGF in PC12 cells is a likely pathway through which **Neuchromenin** exerts its effects.





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Caption: Proposed signaling pathway for **Neuchromenin**-induced neurite outgrowth.

The diagram illustrates the key signaling cascades, the PI3K/Akt and Ras/Raf/MEK/ERK pathways, which are downstream of the TrkA receptor and are crucial for promoting neurite outgrowth.

Conclusion



This technical guide provides a detailed overview of the physicochemical properties of **Neuchromenin**, offering valuable information for researchers and professionals in drug development. While some experimental data remains to be fully elucidated, the provided protocols offer a clear path for their determination. The understanding of its biological activity in the context of established neurotrophic signaling pathways further underscores its potential as a lead compound for neurological research.

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